molecular formula C7H7BrO4 B13198706 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid

Katalognummer: B13198706
Molekulargewicht: 235.03 g/mol
InChI-Schlüssel: FXRRNJKYQZJPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated furan ring attached to a hydroxypropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid typically involves the bromination of furan derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting 5-bromofuran-2-carboxylic acid is then subjected to a series of reactions to introduce the hydroxypropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the brominated furan ring to a more reduced form.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropanoic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acid.

    3-(5-Chlorofuran-2-yl)-2-hydroxypropanoic acid: A similar compound with a chlorine atom instead of bromine.

    3-(5-Hydroxyfuran-2-yl)-2-hydroxypropanoic acid: A compound with a hydroxy group on the furan ring.

Uniqueness

This compound is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C7H7BrO4

Molekulargewicht

235.03 g/mol

IUPAC-Name

3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H7BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11)

InChI-Schlüssel

FXRRNJKYQZJPFM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)Br)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.